

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Sch 29482

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Compound of Interest

Compound Name: Sch 29482

Cat. No.: B1681537

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Introduction

Sch 29482 is a broad-spectrum β -lactam antibiotic with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of novel compounds like **Sch 29482**. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This application note provides detailed protocols for determining the MIC of **Sch 29482** using standard laboratory methods and presents a summary of its activity against various bacterial isolates.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of **Sch 29482** against a variety of bacterial species as determined by agar dilution methods. The MIC90, the concentration at which 90% of isolates were inhibited, is presented.

Bacterial Species	Number of Isolates	MIC90 (mg/L)	Reference
Staphylococcus aureus	-	≤ 1.0	[3]
Proteus mirabilis	-	≤ 1.0	[3]
Klebsiella pneumoniae	-	≤ 1.0	[3]
Salmonella typhi	-	≤ 1.0	[3]
Indole-positive Proteus spp.	-	1.0	[3]
Enterobacter spp.	-	5.0	[3]
Bacteroides fragilis group	27	-	[1][2]
Anaerobic Bacteria (majority)	103	≤ 2.0	[1][2]
Neisseria gonorrhoeae (β -lactamase-negative and positive)	142	≤ 0.06	[7]

Note: Specific isolate numbers for some species were not provided in the source material.

Experimental Protocols

Standardized methods for determining MICs are crucial for the reproducibility and comparability of results.[5] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used for this purpose.

Protocol 1: Agar Dilution Method

This method is particularly useful for testing the susceptibility of anaerobic bacteria.[1][2]

Materials:

- **Sch 29482** standard powder
- Appropriate solvent for **Sch 29482**
- Mueller-Hinton agar (or other suitable agar medium, e.g., supplemented for fastidious organisms)
- Petri dishes (100 mm or 150 mm)
- Sterile saline (0.85% w/v)
- Bacterial cultures for testing
- McFarland turbidity standards (0.5)
- Incubator

Procedure:

- Preparation of Antibiotic-Containing Agar Plates:
 - Prepare a stock solution of **Sch 29482**.
 - Prepare a series of two-fold dilutions of **Sch 29482** in a suitable solvent.
 - Melt Mueller-Hinton agar and cool to 45-50°C.
 - Add the appropriate volume of each **Sch 29482** dilution to molten agar to achieve the desired final concentrations. Ensure thorough mixing.
 - Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
- Inoculum Preparation:
 - From a pure culture, select 3-5 colonies and suspend them in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- For some applications, a further dilution of the inoculum may be required.
- Inoculation:
 - Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
- Incubation:
 - Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.
- Result Interpretation:
 - The MIC is the lowest concentration of **Sch 29482** that completely inhibits the visible growth of the organism. A faint haze or a single colony should be disregarded.

Protocol 2: Broth Microdilution Method

This method is a widely used and standardized technique for MIC determination.[8]

Materials:

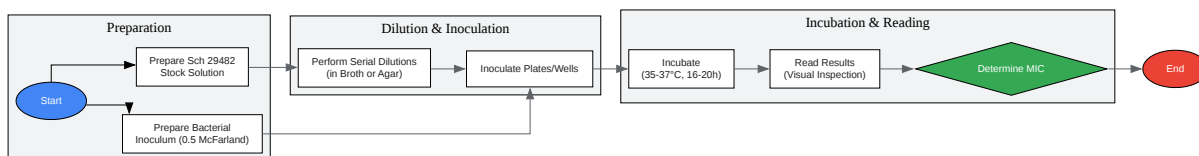
- **Sch 29482** standard powder
- Appropriate solvent for **Sch 29482**
- Cation-adjusted Mueller-Hinton broth (or other suitable broth)
- Sterile 96-well microtiter plates
- Bacterial cultures for testing
- Sterile saline (0.85% w/v)
- McFarland turbidity standards (0.5)
- Incubator

Procedure:

- Preparation of Antibiotic Dilutions in Microtiter Plates:
 - Prepare a stock solution of **Sch 29482**.
 - In a 96-well plate, perform serial two-fold dilutions of **Sch 29482** in Mueller-Hinton broth to achieve the desired concentration range. Typically, 50-100 μL of broth is used per well.
 - Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation:
 - Add the standardized inoculum to each well of the microtiter plate (except the negative control).
- Incubation:
 - Incubate the microtiter plates at 35-37°C for 16-20 hours in an ambient air incubator.
- Result Interpretation:
 - The MIC is determined as the lowest concentration of **Sch 29482** that shows no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

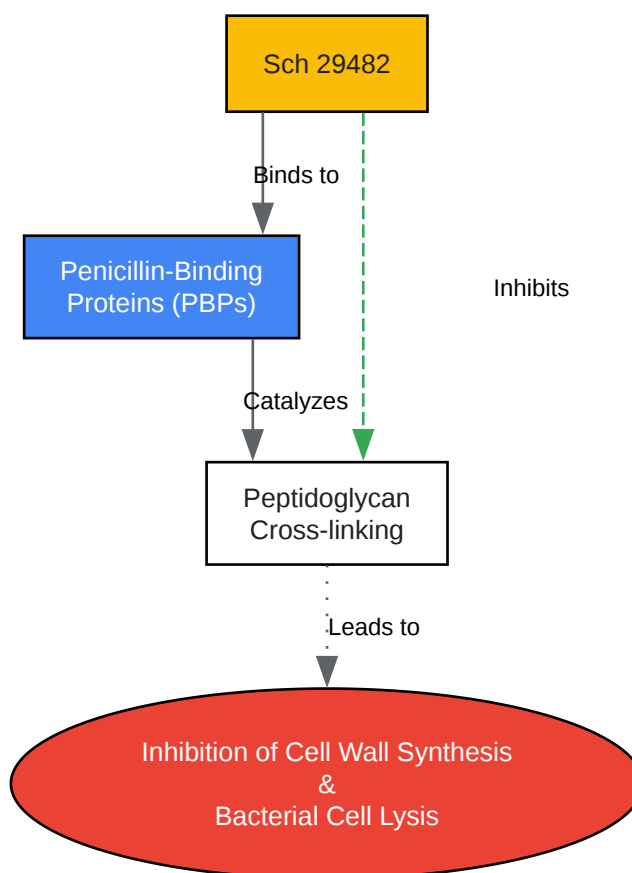


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Caption: Workflow for MIC Determination of **Sch 29482**.

Mechanism of Action Signaling Pathway

Sch 29482 is a penem antibiotic, a class of β -lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.



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Caption: Mechanism of Action of **Sch 29482**.

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